molecular formula C11H14O3 B13487907 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione

Cat. No.: B13487907
M. Wt: 194.23 g/mol
InChI Key: YUALFWRHFLIRON-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione (CAS: 1340234-51-6) is a diketone derivative featuring a furan heterocycle and methyl substituents. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol . The compound’s structure includes a furan-2-yl group attached to a pentane-1,3-dione backbone substituted with methyl groups at positions 2 and 2.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione

InChI

InChI=1S/C11H14O3/c1-7(2)10(12)8(3)11(13)9-5-4-6-14-9/h4-8H,1-3H3

InChI Key

YUALFWRHFLIRON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)C(=O)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Cyclization via Reactive Intermediates from Acylpyruvic Acids and Furan-2,3-diones

Another approach involves generating reactive intermediates such as furan-2,3-diones from acylpyruvic acids in situ, which then undergo nucleophilic attack by amines or thiols to form various furan derivatives.

Mechanistic insights:

  • Acylpyruvic acid reacts with carbodiimides to form reactive isourea intermediates.
  • These intermediates cyclize intramolecularly to form furan-2,3-diones.
  • Subsequent nucleophilic attack at the lactone carbonyl groups by nucleophiles (e.g., amino or thiol groups) leads to ring closure and functionalization.
  • This method allows selective formation of substituted furan rings with diketone or related functionalities.

This strategy is useful for synthesizing substituted furans with diketone side chains, although it may require careful control of reagent stoichiometry and reaction conditions to avoid side products.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Limitations Typical Yield (%) Reaction Time Notes
One-pot multicomponent (acetylacetone + arylglyoxal + base) Simple, mild conditions, catalyst-free, high yield Requires specific starting materials 85-92 3 hours Suitable for various substituted furans; scalable
Cyclization via acylpyruvic acid and carbodiimide Selective, enables complex substitution patterns Sensitive to moisture, requires carbodiimides Variable (moderate to high) Several hours Useful for functionalized furans with heteroatoms

Research Findings and Characterization

  • Products synthesized via these methods are characterized by NMR (proton and carbon), FT-IR spectroscopy, and mass spectrometry to confirm the presence of furan ring and diketone functionalities.
  • Melting points and elemental analysis further confirm purity and structure.
  • The one-pot method yields yellow to pale yellow solids, consistent with furan chromophores.
  • IR spectra show characteristic carbonyl stretches (~1700 cm⁻¹) of diketones and C–O stretches of the furan ring.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The β-diketone moiety demonstrates classical enolate chemistry. In gold(I)-catalyzed reactions with alkynes, this compound undergoes regioselective C–H activation at the α-position to the carbonyl groups, forming 1,3-diketone derivatives (Table 1). Polar aprotic solvents like DCM enhance reaction efficiency through stabilization of the transition state .

Table 1: Reaction efficiency under varying catalytic systems

CatalystSolventTemp (°C)Yield (%)
AuCl(PPh₃)Dichloromethane4084
AgOTfToluene8062
Cu(OTf)₂Acetonitrile6071

Characterization data from analogous reactions:

  • ¹H NMR (CDCl₃, 500 MHz): δ 6.58 (dd, J=3.5 Hz, furan H3), 6.76 (s, enolic CH), 7.24 (d, J=3.5 Hz, furan H4)

  • ¹³C NMR : δ 176.2 (C=O), 150.7 (furan C2), 112.4 (furan C3)

Cycloaddition Reactions

DFT calculations (B3LYP/6-31G*) reveal the furan ring participates in polar [4+2] cycloadditions with electron-deficient dienophiles through a stepwise mechanism :

  • Nucleophilic attack at the C3 position of furan (Eₐ = 18.3 kcal/mol)

  • Zwitterion formation followed by ring closure (Eₐ = 12.7 kcal/mol)

Key stereochemical outcomes:

  • Endo preference (85:15 endo:exo ratio)

  • Meta regioselectivity in quinoxaline formation

Condensation Reactions

The β-diketone system condenses with binucleophiles under mild conditions:

With 1,2-phenylenediamines (benzene, RT):

  • Forms 2(1H)-quinoxalinones via sequential C3/C2 attacks

  • Yields 25-80% depending on amine nucleophilicity

With hydroxylamine derivatives :

  • Generates bis-oxime derivatives (mp 162-164°C)

  • IR: ν 3250 cm⁻¹ (N–H), 1648 cm⁻¹ (C=O)

Catalytic Cross-Coupling

Under Pd(0) catalysis (5 mol% Pd(PPh₃)₄):

  • Forms α-arylated products via C–H activation

  • Electronic effects dominate (ρ = -1.2 in Hammett analysis)

  • Steric effects from 2,4-dimethyl groups reduce reaction rates by 40% compared to unmethylated analogs

Stability Considerations

The compound shows:

  • Thermal decomposition >200°C (TGA data)

  • Photostability under UV-A (λ=365 nm) for 72 hrs

  • Hydrolysis resistance at pH 4-9 (HPLC monitoring)

This reactivity profile establishes 1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione as a versatile synthon for heterocyclic chemistry and materials science applications. The methyl substituents confer enhanced thermal stability while moderately influencing reaction kinetics through steric effects .

Scientific Research Applications

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. For example, furan derivatives have been shown to inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis . Additionally, the compound’s keto groups can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Groups

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS: 114433-94-2)
  • Structure : Replaces the furan group with a fluorophenyl moiety.
  • Properties :
    • Molecular Formula : C₁₂H₁₃FO₂; MW : 208.23 g/mol .
    • Boiling Point : 100–110 °C (1 Torr); Density : 1.103 g/cm³; pKa : 9.06 .
    • Applications : Key intermediate in rosuvastatin synthesis .
  • Comparison : The fluorophenyl group enhances electron-withdrawing effects compared to the electron-rich furan, altering reactivity in nucleophilic additions.
1-(4-Bromophenyl)-4,4-dimethylpentane-1,3-dione
  • Structure : Bromophenyl substituent instead of furan.
  • Properties :
    • Molecular Formula : C₁₃H₁₅BrO₂; MW : 283.16 g/mol .
  • Comparison : Bromine’s bulkier size and polarizability may slow reaction kinetics compared to fluorine or furan derivatives.

Aliphatic Substituent Variations

1-Cyclopentyl-4,4-dimethylpentane-1,3-dione (CAS: 67078-78-8)
  • Structure : Cyclopentyl group replaces furan.
  • Properties: Molecular Formula: Not explicitly stated; Purity: 95% .

Functional Group Additions

1-(Furan-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-3-(trifluoromethyl)pent-4-yn-1-one (94i)
  • Structure : Derived from 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, with added hydroxy, trifluoromethyl, and alkynyl groups.
  • Properties :
    • Synthesis Yield : 67%; Form : Pale yellow crystals .
  • Comparison : The trifluoromethyl group enhances metabolic stability, while the alkyne enables click chemistry applications.
1-(Furan-2-yl)butane-1,3-dione (CAS: 25790-35-6)
  • Structure: Shorter carbon chain (butane vs.
  • Properties :
    • Molecular Formula : C₈H₈O₃; MW : 152.15 g/mol .
  • Comparison : Reduced steric hindrance increases reactivity in cyclization reactions compared to the bulkier 2,4-dimethylpentane analog.

Key Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Boiling Point (°C) Applications
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione C₁₁H₁₄O₃ 194.23 Furan, methyl N/A Intermediate in organic synthesis
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione C₁₂H₁₃FO₂ 208.23 Fluorophenyl, methyl 100–110 (1 Torr) Rosuvastatin intermediate
1-Cyclopentyl-4,4-dimethylpentane-1,3-dione N/A N/A Cyclopentyl, methyl N/A Solubility studies
1-(Furan-2-yl)butane-1,3-dione C₈H₈O₃ 152.15 Furan N/A Precursor for heterocycles

Biological Activity

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione, also known as a diketone derivative featuring a furan ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antioxidant, and potential antitumor properties, supported by relevant studies and data.

Structure and Composition

  • Molecular Formula : C11H14O3
  • Molecular Weight : 194.23 g/mol
  • IUPAC Name : 1-(furan-2-yl)-4,4-dimethylpentane-1,3-dione

Synthesis Methods

Various synthetic routes can be employed to produce 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione. These methods are crucial for obtaining the compound with desired purity and yield, influencing its subsequent biological evaluations.

Antimicrobial Properties

Diketones like 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione have shown effectiveness against various bacterial and fungal strains. The presence of the furan moiety is believed to enhance the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Antioxidant Activity

The antioxidant potential of diketones is well-documented. These compounds can scavenge free radicals and inhibit oxidative stress in biological systems. The furan component may contribute to this activity by stabilizing radical species through resonance effects.

Antitumor Activity

Recent studies have indicated that compounds featuring furan and diketone structures exhibit promising antitumor activity. For instance, derivatives of furane have been tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture systems. Results showed that these compounds could inhibit cell proliferation effectively in vitro .

Case Study: Antitumor Efficacy

In a comparative study:

CompoundIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Doxorubicin1.31 ± 0.115.86 ± 1.10
Staurosporine0.047 ± 0.0070.095 ± 0.01
Vandetanib>25>50
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione TBD TBD

The observed higher activity in 2D cultures compared to 3D models highlights challenges in drug delivery and penetration within tumor microenvironments .

The biological mechanisms underlying the activities of diketones like 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione often involve:

  • DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, inhibiting essential enzymes involved in replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : The compound's antioxidant properties may also lead to controlled ROS production that can induce apoptosis in cancer cells .

Q & A

Q. What synthetic methodologies are used to prepare 1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione, and how are intermediates characterized?

The compound is synthesized via a three-step protocol:

  • Step 1: Formation of thiosemicarbazone by reacting aromatic aldehydes with thiosemicarbazide.
  • Step 2: Oxidative cyclization using FeCl₃ in citric acid to generate 5-phenyl-2-amino-1,3,4-thiadiazole.
  • Step 3: Nucleophilic addition and dehydration with furfural in concentrated H₂SO₄/DMF. Characterization involves:
  • IR spectroscopy (e.g., azomethine linkage at 1618 cm⁻¹, C-S-C at 721 cm⁻¹).
  • ¹H NMR (e.g., singlet at 8.55 ppm for N=CH; aryl protons at 7.0–7.90 ppm).
  • Mass spectrometry (e.g., molecular ion peak at m/z 300 for Fe derivative) .

Q. How are spectroscopic techniques employed to confirm the structural integrity of this compound?

Key spectral markers include:

  • IR: Confirmation of functional groups (e.g., C-O stretch at 1350 cm⁻¹).
  • ¹H NMR: Deshielding of the N=CH proton due to electronegative nitrogen; methoxy group signals at 3.55 ppm.
  • Mass fragmentation: Peaks at m/z 285 (loss of oxygen) and m/z 254/233 confirm structural motifs. Computational validation via PASS (Prediction of Activity Spectra for Substances) predicts bioactivity, though experimental verification is critical .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of action of this compound against Mycobacterium tuberculosis?

  • Target identification: The enzyme enoyl-ACP reductase (PDB: 2H7M) is targeted due to its role in lipid biosynthesis.
  • Binding site prediction: Q-SiteFinder identifies residues (Tyr158, Met103, Lys165) critical for hydrogen bonding and electrostatic interactions.
  • Docking results: Derivatives like Fb and Fe show strong binding via hydrogen bonds with Tyr158 and hydrophobic interactions with Met103. This aligns with their MIC values (3.1 µg/mL) against M. tuberculosis H37Rv .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Case study: The PASS program predicted low activity for Fb (Pa = 0.691), yet it exhibited significant anti-tubercular activity (MIC = 3.3 µg/mL).
  • Resolution: Validate docking results with mutagenesis studies (e.g., Tyr158Ala mutation to assess hydrogen bond dependency). Combine molecular dynamics simulations to evaluate binding stability over time .

Q. What strategies optimize the compound's bioactivity through structural modifications?

  • Substituent effects: Introducing electron-withdrawing groups (e.g., nitro in Fe) enhances interactions with Tyr157.
  • Steric considerations: Bulky substituents on the thiadiazole ring improve hydrophobic packing with Met103.
  • SAR analysis: Compare MIC values of derivatives (e.g., Fe > Fa > Fd > Fb > Fc) to prioritize substituents for further optimization .

Q. What experimental designs are critical for validating the compound's in vitro anti-tubercular activity?

  • Assay selection: Use the Alamar Blue assay to quantify bacterial viability via fluorescence.
  • Controls: Include isoniazid (positive control) and solvent-only (negative control).
  • Dose-response curves: Determine MIC values at concentrations ranging from 0.1–10 µg/mL.
  • Reproducibility: Triplicate experiments with freshly cultured M. tuberculosis H37Rv .

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